N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name is N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide , derived from its functional groups and substituent positions.
Molecular Formula : C₁₉H₂₁N₃OS
Molecular Weight : 347.43 g/mol (calculated)
Key Structural Components:
- 2,4-Dimethylphenyl Group : A benzene ring substituted with methyl groups at positions 2 and 4, contributing electron-donating effects.
- Acetamide Moiety : A carbonyl-linked amide group (CONH) attached to the 2,4-dimethylphenyl.
- Quinazolin-4-ylsulfanyl Group : A quinazoline ring (fused benzene and pyrimidine) with a sulfanyl (-S-) linkage at position 4.
Table 1: Molecular Formula Comparison with Related Derivatives
Nomenclature Rationale:
- N-(2,4-Dimethylphenyl) : Denotes the acetamide nitrogen’s attachment to a 2,4-dimethyl-substituted benzene.
- 2-(quinazolin-4-ylsulfanyl) : Indicates the sulfanyl group’s position on the quinazoline ring and its attachment to the acetamide’s α-carbon.
Crystallographic Structure Elucidation
Crystallographic data for this compound are not explicitly reported, but structural insights can be extrapolated from analogous quinazoline sulfanyl acetamides:
Key Features Observed in Related Compounds:
- Planar Quinazoline Ring : The fused benzene-pyrimidine system typically adopts a planar conformation, enabling π-π stacking interactions.
- Dihedral Angles : In 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide , the phenyl and pyrimidine rings form a dihedral angle of ~58.6°, suggesting moderate steric hindrance.
- Hydrogen Bonding : Acetamide NH groups often participate in intermolecular hydrogen bonds, stabilizing crystal lattices.
Table 2: Crystallographic Parameters of Analogous Compounds
Comparative Analysis with Related Quinazoline Sulfanyl Acetamide Derivatives
The compound’s structural differences and similarities with analogs are critical for understanding its electronic and steric properties.
Structural Comparison:
| Feature | This compound | N-(2,4-Dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide |
|---|---|---|
| Substituents on Phenyl | Electron-donating methyl groups | Electron-donating methoxy groups |
| Quinazoline Position | 4-Sulfanyl attachment | 4-Sulfanyl attachment |
| Molecular Weight | ~347 g/mol | ~402 g/mol |
Electronic Effects:
- Methyl vs. Methoxy Groups : Methyl groups (C–H bonds) provide weaker electron-donating effects compared to methoxy (C–O bonds), influencing reactivity and solubility.
- Quinazoline Substitution : The 4-ylsulfanyl position on the quinazoline ring places the sulfanyl group in proximity to the electron-deficient pyrimidine nitrogen, enhancing nucleophilic susceptibility.
Steric Implications:
- Dimethyl Phenyl : Bulky methyl groups at 2,4-positions may hinder rotation around the NH–C bond, affecting conformational flexibility.
- Sulfanyl Group : The sulfanyl linkage introduces a sulfur atom, which can engage in weak van der Waals interactions or metal coordination.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-8-15(13(2)9-12)21-17(22)10-23-18-14-5-3-4-6-16(14)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCAXTYXVIOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions to form the quinazoline ring
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazolines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazoline ring can produce dihydroquinazolines.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives, including N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, exhibit potent anticancer properties. Key findings include:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer models. For instance, compounds structurally similar to this one have shown an effective EC50 value of 2 nM in inducing apoptosis in breast cancer cells .
- Mechanisms of Action : The compound targets specific enzymes and signaling pathways associated with tumor growth, such as tyrosine kinases, disrupting their function and leading to reduced cell survival .
Neuroprotective Effects
Recent studies have highlighted the potential of quinazoline derivatives in treating neurodegenerative diseases:
- Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease . This inhibition can enhance cholinergic transmission and may improve cognitive functions.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Antimicrobial Effects : Preliminary studies suggest that this compound exhibits activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
- Mechanisms of Action : The compound may interact with microbial enzymes, inhibiting their function and thus preventing the growth of bacteria and fungi .
Case Studies and Research Findings
Several studies have documented the efficacy of quinazoline derivatives in various biological contexts:
Anticancer Studies
- A study demonstrated significant apoptosis induction in cancer cell lines treated with quinazoline derivatives.
- Research has shown that specific compounds can penetrate the blood-brain barrier effectively, suggesting their potential for treating central nervous system tumors.
Antimicrobial Efficacy
- Investigations into quinazoline derivatives revealed varying degrees of antimicrobial activity against a range of pathogens.
- Specific interactions with microbial enzymes were explored to understand their mode of action further.
Biological Activity
N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic compound that belongs to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its efficacy against various diseases, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 250.33 g/mol
- CAS Number : 1115407-61-8
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential as an anticancer agent and its effects on metabolic syndrome.
Anticancer Activity
Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance, derivatives containing the quinazoline scaffold have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Cell Viability Reduction : In a study evaluating several quinazoline derivatives, one compound demonstrated a reduction in cell viability of HT-29 and SW620 colorectal cancer cell lines to approximately 38% and 36.7%, respectively, compared to standard treatments like 5-FU which showed higher cell viabilities (65.9% and 42.7%) .
- Mechanism of Action : The mechanism involves downregulation of anti-apoptotic proteins such as Bcl2 and BclxL, leading to increased apoptosis in cancer cells .
Anti-inflammatory Activity
Quinazoline derivatives have also been noted for their anti-inflammatory properties. The compound's sulfanyl group may enhance its interaction with inflammatory mediators.
- Phospholipase Inhibition : Compounds similar to this compound have shown inhibitory effects on phospholipases, which are implicated in inflammatory processes .
Comparative Data Table
| Compound | Activity Type | IC50 (µg/ml) | Cell Line |
|---|---|---|---|
| This compound | Anticancer | ~20 | HT-29 |
| 5-FU | Anticancer | - | HT-29 |
| Other Quinazoline Derivatives | Anticancer | Varies | Various |
Case Studies
Several studies have focused on the synthesis and evaluation of quinazoline derivatives:
- Synthesis and Evaluation : A study synthesized multiple quinazoline derivatives and assessed their anticancer activities against various cell lines. The results indicated that specific substituents on the quinazoline ring could enhance biological activity .
- Antidiabetic Potential : Some derivatives have exhibited anti-diabetic properties by inhibiting enzymes like α-amylase and α-glucosidase, which play critical roles in glucose metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide and related acetamide-quinazoline/thiazole/triazole derivatives:
Key Comparative Insights:
Sulfamoyl/Polar Groups: The sulfamoylphenyl substitution in improves water solubility, a critical factor for drug bioavailability, whereas the dimethylphenyl group in the target compound may favor membrane permeability.
Heterocycle Impact :
- Quinazoline vs. Triazole/Thiazole : Quinazoline derivatives (e.g., ) often target enzyme active sites (e.g., kinases), while thiazole/triazole-containing analogs () are utilized in coordination chemistry or as antimicrobial agents.
Synthetic Routes :
- The target compound likely follows a synthesis pathway analogous to , where 2-chloroacetamide intermediates react with quinazoline-thiols under basic conditions. This contrasts with triazole-thioether derivatives, which require multi-step cyclization .
Biological Activity :
- While anti-exudative activity is reported for triazole-thioacetamides (e.g., ), quinazoline-sulfanyl acetamides may exhibit broader kinase inhibition due to the planar aromatic system.
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~353 g/mol | ~3.2 | 2 (amide NH, quinazoline) | 5 (amide O, quinazoline N) |
| N-(2,4-Difluorophenyl)-spiro-quinazoline | ~414 g/mol | ~2.8 | 2 | 6 |
| 2-{[3-(4-Cl-Ph)-4-oxo-Qz]-S}-N-(4-SO2NH2-Ph) | ~501 g/mol | ~2.1 | 3 | 8 |
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide?
A1. The synthesis involves multi-step reactions, including:
- Amide coupling : Use of activating agents like EDCI/HOBt for efficient bond formation.
- Sulfide linkage formation : Optimization of reaction time and temperature (e.g., 60–80°C in DMF) to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility, while inert atmospheres (N₂/Ar) prevent sulfur oxidation .
Q. Q2. How is the structural integrity of this compound confirmed?
A2. A combination of techniques is required:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 2,4-phenyl; quinazoline protons) .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves conformational details, such as dihedral angles between aromatic rings .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₀N₄OS₂) .
Q. Q3. What in vitro assays are recommended for preliminary biological screening of this compound?
A3. Standard assays include:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) to identify potential therapeutic targets .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in bioactivity data across studies?
A4. Contradictions often arise from:
- Purity variations : Impurities >2% skew results; use HPLC-DAD/ELSD for batch consistency .
- Assay conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) .
- Structural analogs : Compare with derivatives (e.g., N-(4-ethylphenyl) variants) to isolate substituent effects .
Q. Q5. What strategies are effective for elucidating the mechanism of action (MoA)?
A5. Methodological approaches include:
- Kinase profiling : Use kinase inhibitor beads (KIBs) to identify binding partners via LC-MS/MS .
- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability (e.g., quinazoline interaction with ATP-binding pockets) .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
Q. Q6. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
A6. Key SAR insights:
- Quinazoline modifications : Introducing electron-withdrawing groups (e.g., -Cl) enhances kinase inhibition .
- Sulfur substitution : Replacing sulfanyl with sulfonyl groups alters solubility and bioavailability .
- Phenyl ring substituents : 2,4-Dimethyl groups improve metabolic stability compared to methoxy analogs .
Q. Q7. What are the challenges in crystallographic studies of this compound?
A7. Common issues:
- Disorder in flexible groups : The acetamide chain may require anisotropic displacement parameter (ADP) refinement in SHELXL .
- Twinned crystals : Use PLATON to detect twinning and apply HKLF5 data format for refinement .
- Weak diffraction : Crystallize at low temperatures (100 K) with cryoprotectants (e.g., glycerol) .
Q. Q8. How can computational methods predict off-target interactions?
A8. Tools and workflows:
- Molecular docking (AutoDock Vina) : Screen against DrugBank or ChEMBL databases to identify secondary targets (e.g., tubulin, topoisomerases) .
- Pharmacophore modeling : Align with known inhibitors (e.g., gefitinib for EGFR) to assess binding pose similarity .
- ADMET prediction : SwissADME to evaluate blood-brain barrier permeability and CYP450 inhibition risks .
Q. Q9. What methodologies ensure data reproducibility in SAR studies?
A9. Best practices include:
- Batch-to-batch consistency : Strict QC using NMR, HPLC, and elemental analysis .
- Dose-response validation : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
- Open-data sharing : Deposit raw spectra (e.g., via Zenodo) and crystallographic data (CCDC) for peer validation .
Q. Q10. How can toxicity profiling be integrated into early-stage research?
A10. Strategies:
- In vitro hepatotoxicity : Use HepG2 cells with ALT/AST release assays .
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .
- In vivo acute toxicity : OECD Guideline 423 in rodent models (dose range: 50–2000 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
